![molecular formula C13H25N3O B7569732 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide](/img/structure/B7569732.png)
2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide, also known as PBP or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that belongs to the family of nootropic drugs. It was first developed in the 1970s by a Romanian chemist, Corneliu Giurgea, who coined the term "nootropic" to describe drugs that enhance cognitive function without causing harmful side effects. PBP has been studied extensively for its potential use in improving memory, learning, and overall cognitive performance.
Wirkmechanismus
The exact mechanism of action of 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide is not fully understood, but it is believed to work by increasing the levels of various neurotransmitters in the brain such as acetylcholine, dopamine, and norepinephrine. 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide may also enhance the activity of certain enzymes and receptors involved in cognitive function.
Biochemical and Physiological Effects:
2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide has been shown to have various biochemical and physiological effects on the brain. It can increase cerebral blood flow, oxygen consumption, and glucose metabolism. 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide may also enhance the synthesis and release of various neurotransmitters in the brain, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide in lab experiments is its ability to enhance cognitive function without causing harmful side effects. 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide has also been shown to have a low toxicity profile, making it a safe and effective compound for use in research. However, one limitation of using 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide in lab experiments is its relatively high cost compared to other nootropic drugs.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide. One area of interest is its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide may also have potential applications in improving cognitive function in healthy individuals, particularly in older adults. Further research is needed to fully understand the mechanisms of action of 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide and its potential uses in various areas of medicine and cognitive enhancement.
Synthesemethoden
The synthesis of 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide involves the reaction of N-phenylacetyl-L-prolylglycine with ethyl ester in the presence of a catalyst. The resulting compound is then purified using various techniques such as chromatography and recrystallization. The yield of 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide is typically around 50-60%, and the purity can be as high as 99%.
Wissenschaftliche Forschungsanwendungen
2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide has been extensively studied for its potential use in improving cognitive function. It has been shown to enhance memory, learning, and attention in both animal and human studies. 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide has also been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
2-(4-pyrrolidin-2-ylpiperidin-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-2-12(13(14)17)16-8-5-10(6-9-16)11-4-3-7-15-11/h10-12,15H,2-9H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVHKTMRYSQRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCC(CC1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.